molecular formula C10H14N2O2 B1275530 N-(2-aminoethyl)-4-methoxybenzamide CAS No. 65136-87-0

N-(2-aminoethyl)-4-methoxybenzamide

Cat. No.: B1275530
CAS No.: 65136-87-0
M. Wt: 194.23 g/mol
InChI Key: MVDTXHHGMXWCRJ-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-methoxybenzamide is an organic compound that features a benzamide structure with an aminoethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-aminoethanol. The process can be summarized as follows:

    Esterification: 4-methoxybenzoic acid is first converted to its methyl ester using methanol and a strong acid catalyst like sulfuric acid.

    Amidation: The methyl ester is then reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-aminoethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: It can be used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and has applications in material science.

    N-(2-aminoethyl)-glycine: A component of peptide nucleic acids, used in genetic research.

    N-(2-aminoethyl)-acrylamide: Used in polymer chemistry for the synthesis of polyacrylamide-based materials.

Uniqueness: N-(2-aminoethyl)-4-methoxybenzamide is unique due to the presence of both an aminoethyl group and a methoxy group on the benzene ring

Properties

IUPAC Name

N-(2-aminoethyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDTXHHGMXWCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402844
Record name N-(2-aminoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65136-87-0
Record name N-(2-aminoethyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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